Posaconazole Piperazine Dioxide
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Overview
Description
Posaconazole Piperazine Dioxide is a derivative of posaconazole, a triazole antifungal agent. Posaconazole is known for its broad-spectrum activity against various pathogenic fungi, including Candida spp., Cryptococcus neoformans, and Aspergillus spp. It is a tetrahydrofuran analog of itraconazole, with modifications that enhance its antifungal potency and spectrum of activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of posaconazole involves multiple steps, starting from the basic structure of itraconazole. The key steps include the introduction of a tetrahydrofuran ring and the hydroxylation of the triazolone side chain. The synthetic route typically involves:
Formation of the tetrahydrofuran ring: This is achieved through a series of reactions, including halogenation and cyclization.
Hydroxylation of the triazolone side chain: This step is crucial for enhancing the antifungal activity of the compound.
Industrial Production Methods
Industrial production of posaconazole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch processing: This method is commonly used for the synthesis of posaconazole, where each step is carried out in separate reactors.
Continuous flow processing: This method is gaining popularity due to its efficiency and ability to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Posaconazole Piperazine Dioxide undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can also occur, affecting the triazolone side chain.
Substitution: Substitution reactions involving the triazole ring and the tetrahydrofuran ring are also observed.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide and other peroxides are commonly used for oxidation reactions.
Reducing agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Substitution reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include derivatives with modifications in the piperazine ring and the triazolone side chain. These modifications can significantly impact the antifungal activity and pharmacokinetic properties of the compound .
Scientific Research Applications
Posaconazole Piperazine Dioxide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of triazole antifungal agents.
Biology: It is used in studies investigating the mechanisms of antifungal resistance and the development of new antifungal therapies.
Medicine: Posaconazole is used in the treatment of invasive fungal infections, particularly in immunocompromised patients.
Mechanism of Action
Posaconazole Piperazine Dioxide exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, posaconazole disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing cell death .
Comparison with Similar Compounds
Posaconazole Piperazine Dioxide is unique compared to other triazole antifungal agents due to its broader spectrum of activity and enhanced potency. Similar compounds include:
Itraconazole: The parent compound from which posaconazole is derived. It has a narrower spectrum of activity and is less potent.
Fluconazole: Another triazole antifungal agent with a narrower spectrum of activity and different pharmacokinetic properties.
Voriconazole: A triazole antifungal agent with a similar spectrum of activity but different side effect profile and pharmacokinetics
This compound stands out due to its unique structural modifications, which enhance its antifungal activity and make it a valuable compound in the treatment of invasive fungal infections.
Properties
Molecular Formula |
C37H42F2N8O6 |
---|---|
Molecular Weight |
732.8 g/mol |
IUPAC Name |
4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C37H42F2N8O6/c1-3-35(26(2)48)45-36(49)44(25-42-45)29-5-7-30(8-6-29)46(50)14-16-47(51,17-15-46)31-9-11-32(12-10-31)52-20-27-19-37(53-21-27,22-43-24-40-23-41-43)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-,46?,47?/m0/s1 |
InChI Key |
UYZCUQUAYDZPLB-BCNCYLFMSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)[N+]3(CC[N+](CC3)(C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F)[O-])[O-] |
Canonical SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)[N+]3(CC[N+](CC3)(C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F)[O-])[O-] |
Origin of Product |
United States |
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